molecular formula C15H24N2O3 B2722529 N-[2-(cyclohexen-1-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide CAS No. 340974-62-1

N-[2-(cyclohexen-1-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide

Cat. No. B2722529
CAS RN: 340974-62-1
M. Wt: 280.368
InChI Key: OGRCZHCAHDOIRO-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide, also known as CHEBO, is a chemical compound that has been synthesized and researched for its potential applications in the field of medicine. CHEBO is a small molecule that has shown promise in various scientific studies due to its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide is not fully understood, but studies have suggested that it may work by inhibiting various enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to changes in the expression of genes that are involved in cell growth and differentiation, which may contribute to the anticancer properties of this compound.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and inhibit the activity of HDACs. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(cyclohexen-1-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide is its small size, which makes it easy to synthesize and study in the laboratory. This compound has also shown promise in various scientific studies, particularly in the field of cancer research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[2-(cyclohexen-1-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the optimization of this compound's chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

N-[2-(cyclohexen-1-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis process usually starts with the reaction of cyclohexene with ethylene oxide to form 2-(cyclohexen-1-yl)ethanol. This is followed by the reaction of 2-(cyclohexen-1-yl)ethanol with oxalyl chloride to form the corresponding acid chloride. The final step involves the reaction of the acid chloride with 2-amino-2-methyl-1-propanol and oxolane to form this compound.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research has been the development of this compound as a potential drug candidate for the treatment of cancer. Studies have shown that this compound has anticancer properties and can induce apoptosis (programmed cell death) in cancer cells. Other areas of research include the development of this compound as a potential antiviral and antibacterial agent.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c18-14(15(19)17-11-13-7-4-10-20-13)16-9-8-12-5-2-1-3-6-12/h5,13H,1-4,6-11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRCZHCAHDOIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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